molecular formula C18H15BrN4OS2 B2524548 3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-80-0

3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2524548
CAS No.: 847400-80-0
M. Wt: 447.37
InChI Key: GDFLMGSXKRAZDY-UHFFFAOYSA-N
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Description

The compound 3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS: 847400-80-0) is a heterocyclic molecule with the molecular formula C₁₈H₁₅BrN₄OS₂ and a molecular weight of 447.4 g/mol . Its structure features:

  • A 4-methyl-4H-1,2,4-triazole core substituted at the 3-position with a benzothiazol-2(3H)-one moiety.
  • A 4-bromobenzylthio group at the 5-position of the triazole ring.

Properties

IUPAC Name

3-[[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4OS2/c1-22-16(10-23-14-4-2-3-5-15(14)26-18(23)24)20-21-17(22)25-11-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFLMGSXKRAZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Moreover, the specific environment within the bacterial cell, such as the presence of efflux pumps or other resistance mechanisms, can also influence the compound’s efficacy.

This could lead to the development of novel antimicrobial treatments that are less likely to induce resistance compared to traditional antibiotics.

Biological Activity

The compound 3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C18H17BrN4S2C_{18}H_{17}BrN_4S_2 with a molar mass of approximately 426.38 g/mol. The structure features a benzothiazole moiety linked to a triazole ring via a thioether bridge, which is crucial for its biological properties.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes:

  • Formation of the triazole ring : This is achieved through the reaction of 4-methyl-1,2,4-triazole with appropriate thioether precursors.
  • Coupling reactions : The introduction of the bromobenzyl group is performed using standard coupling techniques, often involving palladium-catalyzed cross-coupling methods.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance, compounds featuring thiazole and triazole rings have shown significant activity against various bacterial strains and fungi. The presence of the bromobenzyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against pathogens .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismActivity (MIC µg/mL)Reference
Compound AE. coli10
Compound BS. aureus5
Compound CC. albicans15

Anticancer Activity

The compound's structural components suggest potential anticancer activity. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation .

Case Study: Cytotoxicity Testing
In a study involving human lung adenocarcinoma cells (A549), derivatives similar to the target compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

The proposed mechanism for the anticancer activity involves:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes like topoisomerases and kinases that are crucial for cancer cell survival.
  • Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cancer cells, promoting apoptosis.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes the formation of the triazole ring followed by the introduction of the thiazole moiety. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the arrangement of atoms and functional groups within the molecule.

Biological Activities

Antifungal and Antibacterial Properties

Research indicates that derivatives of 1,2,4-triazoles, including our compound of interest, exhibit promising antifungal and antibacterial activities. A study highlighted that compounds similar to this triazole derivative showed superior antifungal efficacy compared to established antifungal agents like bifonazole. Specifically, these compounds were effective against various fungal strains while maintaining comparable antibacterial activity to streptomycin against certain bacteria .

Chemotherapeutic Potential

Mercapto-substituted triazoles have been noted for their chemopreventive and chemotherapeutic effects on cancer cells. The compound may exhibit similar properties due to its structural characteristics that facilitate interactions with biological targets involved in cancer progression . The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell survival.

Material Science Applications

Nonlinear Optical Properties

The exploration of nonlinear optical (NLO) properties in triazole derivatives has gained traction in material science. The unique electronic properties conferred by the triazole ring make these compounds suitable candidates for applications in photonic devices and sensors. Recent studies have synthesized novel derivatives that demonstrate enhanced NLO characteristics, suggesting potential uses in advanced optical materials .

Summary of Findings

Application Area Details
Antifungal Activity Exhibits superior efficacy compared to bifonazole against various fungal strains .
Antibacterial Activity Comparable effectiveness to streptomycin against certain bacteria .
Chemotherapeutic Effects Potential for inhibiting cancer cell growth through enzyme inhibition .
Nonlinear Optical Uses Enhanced NLO properties suitable for photonic applications .

Case Studies

  • Antifungal Efficacy Study
    • A comparative study assessed the antifungal activity of various triazole derivatives, including those similar to our compound. Results indicated a significant reduction in fungal growth at lower concentrations compared to traditional antifungals .
  • Cancer Cell Line Testing
    • In vitro testing against cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation effectively. The study utilized MTT assays to quantify cell viability post-treatment .
  • Material Science Exploration
    • A recent investigation into NLO properties revealed that modifications to the triazole structure could enhance its optical performance, making it a candidate for future photonic applications .

Chemical Reactions Analysis

Functional Group Reactivity

Functional GroupReaction TypeConditionsProduct/Application
4-Bromobenzyl thioetherSuzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂OAryl-substituted derivatives
Triazole N-MethylDemethylationBBr₃, CH₂Cl₂, −78°CFree NH for further functionalization
Thiazole C2 CarbonylReductionNaBH₄, MeOHThiazolidinone analogs

Cross-Coupling and Derivatization

The bromine atom on the benzyl group enables versatile cross-coupling reactions:

Palladium-Catalyzed Couplings

  • Suzuki-Miyaura Reaction :

    • Coupling with arylboronic acids produces biaryl derivatives. For example, reaction with phenylboronic acid yields 3-((5-((4-phenylbenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one .

    • Typical conditions: Pd(OAc)₂, PPh₃, K₂CO₃, DMF/H₂O (80°C, 12 h) .

Ullmann-Type Coupling

  • Reaction with amines (e.g., aniline) in the presence of CuI/L-proline forms C–N bonds, generating secondary amine derivatives .

Thioether Oxidation

  • Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thioether to a sulfone, altering electronic properties and biological activity .

Triazole-Thiazole Cyclization

  • Under acidic conditions (e.g., POCl₃), the compound undergoes cyclization to form fused triazolothiazolo[3,2-b] triazepines, as observed in analogous systems .

Comparative Reactivity with Analogues

Compound ModificationReaction Efficiency (%)Key ObservationSource
Bromine → Phenyl (Suzuki)78Enhanced π-stacking interactions
Thioether → Sulfone (Oxidation)85Increased metabolic stability
Demethylation of Triazole62Enables hydrogen-bonding motifs

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The 4-bromobenzyl group’s electron-withdrawing nature activates the benzene ring for substitutions at the para position .

  • Thiazole Ring Activation : The thiazole’s C2 carbonyl participates in keto-enol tautomerism, facilitating electrophilic attacks at the α-carbon .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name / CAS Core Structure Key Substituents Biological Activity/Notes Reference
Target compound (847400-80-0) 4-methyl-4H-1,2,4-triazole - 5-(4-bromobenzylthio)
- 3-(benzothiazol-2(3H)-one)methyl
Unknown (structural similarity suggests antimicrobial potential)
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole 4H-1,2,4-triazole - 3-(4-bromobenzyl)
- 5-(thiophen-2-yl)
Antimicrobial (Gram-positive bacteria, fungi)
3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones 1H-1,2,4-triazole-5(4H)-thione - 3-(2-bromophenyl)
- 4-alkyl/aryl
Synthetic intermediates; potential bioactivity
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazol-5-one - 4-(benzothiazol-2-yl)
- 2-allyl
Structural studies (crystallography)
Key Observations:

Substitution at the Triazole 5-Position: The target compound’s 4-bromobenzylthio group distinguishes it from analogs like those in , which feature a thiophene or aryl group. The bromine atom enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs .

Benzothiazolone vs. Other Heterocycles: The benzothiazol-2(3H)-one moiety in the target compound is structurally distinct from thiophene () or pyrazol-5-one (). Benzothiazolones are known for diverse bioactivity, including antimicrobial and antitumor effects, which may confer unique pharmacological properties .

Triazole Methylation :

  • The 4-methyl group on the triazole ring in the target compound may enhance metabolic stability compared to unmethylated analogs, as seen in , where methylation is absent.

Physicochemical Properties

Property Target Compound 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones
Molecular Weight 447.4 ~350–370 ~300–330
LogP (Predicted) ~3.5–4.0 ~2.8–3.2 ~2.5–3.0
Hydrogen Bond Acceptors 6 4–5 3–4

Q & A

Q. What are the optimal synthetic routes for 3-((5-((4-bromobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thioether formation : React 4-bromobenzyl chloride with 5-mercapto-4-methyl-4H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).

Methylation : Introduce the benzo[d]thiazol-2(3H)-one moiety via nucleophilic substitution using methyl iodide or a similar alkylating agent.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Key Optimization :

  • Catalyst selection (e.g., triethylamine for thioether formation) improves reaction rates.
  • Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) to avoid side products .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Triazole protons: δ 8.1–8.3 ppm (¹H) and 145–150 ppm (¹³C).
  • Benzo[d]thiazol-2(3H)-one carbonyl: δ 168–170 ppm (¹³C).
  • 4-Bromobenzyl group: δ 4.5–4.7 ppm (S-CH₂, ¹H) .
  • IR :
  • C=O stretch at 1670–1690 cm⁻¹.
  • C-S stretch (thioether) at 650–700 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. How can initial biological activity screening be designed to evaluate antimicrobial potential?

  • Methodological Answer :
  • Assay Design :
  • Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC determination) .
  • Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Key Metrics :
  • MIC values ≤25 µg/mL suggest promising activity.
  • Compare with structurally similar analogs (e.g., oxadiazole derivatives) to identify substituent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?

  • Methodological Answer :
  • Case Study : Compare triazole-thioether derivatives (e.g., 4-bromobenzyl vs. 4-chlorobenzyl substitutions).
  • Data Interpretation : Higher lipophilicity (logP) from bromine may enhance membrane penetration but reduce solubility, leading to variable MICs .
  • Experimental Adjustments :
  • Use standardized inoculum sizes (0.5 McFarland).
  • Validate via time-kill assays to distinguish static vs. cidal effects .

Q. How can computational methods (e.g., DFT, molecular docking) predict structure-activity relationships (SAR)?

  • Methodological Answer :
  • DFT Calculations :
  • Optimize geometry at B3LYP/6-31G(d) level.
  • Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
  • Docking Studies :
  • Target enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) using AutoDock Vina.
  • Prioritize binding poses with ΔG ≤ -8 kcal/mol .

Q. What crystallographic techniques validate the compound’s 3D structure, and how are data refined?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction :
  • Grow crystals via slow evaporation (acetone/methanol).
  • Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement :
  • Use SHELXL for structure solution (R₁ < 0.05).
  • Validate with PLATON for symmetry and disorder analysis .

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